molecular formula C26H24N2O5 B11398978 2-(3-hydroxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-hydroxypropyl)-6,7-dimethyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11398978
M. Wt: 444.5 g/mol
InChI Key: NVMICVGCHBPDJQ-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and a pyrrole-indole system, making it a fascinating subject for chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process often starts with the preparation of the chromeno and pyrrole-indole precursors, followed by a spirocyclization reaction. Common reagents used in these reactions include strong acids or bases to facilitate the cyclization process. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound is explored for its use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with the pyrrole-indole system.

    Chromeno Derivatives: Compounds like flavonoids and coumarins contain the chromeno structure and exhibit similar chemical properties.

Uniqueness

2-(3-HYDROXYPROPYL)-6,7-DIMETHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its spiro connection, combining the properties of both chromeno and pyrrole-indole systems. This unique structure imparts distinct chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-(3-hydroxypropyl)-6,7-dimethyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C26H24N2O5/c1-4-10-27-19-9-6-5-8-18(19)26(25(27)32)21-22(30)17-13-15(2)16(3)14-20(17)33-23(21)24(31)28(26)11-7-12-29/h4-6,8-9,13-14,29H,1,7,10-12H2,2-3H3

InChI Key

NVMICVGCHBPDJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)CC=C)N(C3=O)CCCO

Origin of Product

United States

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